Maltitol is a disaccharide alcohol produced by the hydrogenation of maltose, a sugar derived from starch. [] It belongs to the class of sugar alcohols, also known as polyols, which are carbohydrates with a similar structure to sugar but with a hydroxyl group replacing the aldehyde or ketone group. [] Maltitol is approximately 90% as sweet as sucrose (table sugar) and possesses numerous desirable properties that make it a valuable ingredient in the food and pharmaceutical industries. [] Its primary use in scientific research stems from its properties as a low-calorie sweetener and bulking agent in food products. [] Maltitol has shown potential in various research areas due to its low digestibility and unique effects on intestinal function. [, , , ]
Related Compounds
Maltose
Compound Description: Maltose, also known as maltobiose or malt sugar, is a disaccharide composed of two glucose units linked by an α(1→4) bond. It is produced during the breakdown of starch by enzymes like amylase and is found in germinating grains and malt sugar syrups [].
Relevance: Maltose is the parent compound of maltitol. Maltitol is produced by the hydrogenation of maltose, which involves the reduction of a carbonyl group in maltose to a hydroxyl group, forming maltitol [, ].
Sorbitol
Compound Description: Sorbitol, also known as glucitol, is a sugar alcohol with a sweet taste. It is naturally occurring in some fruits and is commercially produced from glucose. Sorbitol is slowly absorbed by the body and is often used as a sweetener in sugar-free foods [, ].
Relevance: Sorbitol is a structural component of maltitol. Maltitol consists of a glucose molecule linked to a sorbitol molecule via an α(1→4) glycosidic bond [, ]. Maltitol is partially hydrolyzed to sorbitol in the gut, contributing to its metabolic fate [, ].
Sucrose
Compound Description: Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose units linked by an α(1→2) glycosidic bond. It is a widely used sweetener and provides a rapid source of energy [, , ].
Relevance: Sucrose is often used as a control or comparison to maltitol in studies investigating the physicochemical and sensory properties of food products [, , , ]. Maltitol is considered a sucrose replacement in various food applications due to its similar sweetness profile and lower caloric content [, ].
Lactose
Compound Description: Lactose is a disaccharide sugar found in milk, composed of galactose and glucose units joined by a β(1→4) glycosidic linkage [].
Relevance: Lactose serves as a comparative compound in studies investigating the effect of sugar alcohols on intestinal calcium absorption []. While both maltitol and lactose are disaccharides, maltitol demonstrated an enhanced effect on calcium absorption compared to lactose in the conducted rat study [].
Erythritol
Compound Description: Erythritol is a sugar alcohol naturally found in some fruits and fermented foods. It has approximately 60% the sweetness of sucrose but has a negligible effect on blood sugar levels [, ].
Relevance: Erythritol, along with maltitol, are common sugar alcohols used in sugar-free products. They are often compared for their sweetness profile, caloric content, and potential health effects [, ].
Isomalt
Compound Description: Isomalt is a sugar alcohol derived from sucrose and composed of two glucose molecules linked with an α(1→6) bond. It is used as a low-calorie sweetener and bulking agent in various food products [].
Relevance: Isomalt and maltitol are often studied together as alternative sweeteners in food applications, comparing their effects on sensory attributes, physical properties, and potential health benefits [, ].
Xylitol
Compound Description: Xylitol is a naturally occurring sugar alcohol found in various fruits and vegetables. It has a sweetness profile similar to sucrose but with a lower caloric value and is known for its dental benefits [, ].
Relevance: Xylitol and maltitol are both sugar alcohols used as sweeteners in sugar-free products. They are often compared in research investigating their effect on oral health, particularly in terms of cariogenicity [, ].
Glucomannan
Compound Description: Glucomannan is a soluble dietary fiber derived from konjac plant and known for its water absorption properties [].
Relevance: Glucomannan and maltitol, while structurally different, are both non-digestible carbohydrates that can induce cecal and colonic hyperplasia in rats []. Studies compare their effects on intestinal disaccharidase activity and fermentation patterns [].
Maltitol Fatty Acid Esters
Compound Description: Maltitol fatty acid esters are a class of surfactants synthesized by esterifying maltitol with fatty acids such as lauric acid, palmitic acid, stearic acid, and oleic acid [, , , ]. These compounds exhibit surface activity and can form micelles [, , , ].
Relevance: Maltitol fatty acid esters represent a modified form of maltitol, enhancing its functionality and broadening its potential applications. Studies explored their synthesis using enzymatic methods and investigated their surface properties, particularly their surface tension and critical micelle concentration (CMC) [, , , ].
3-Deoxyglucosone (3-DG)
Compound Description: 3-Deoxyglucosone (3-DG) is a highly reactive dicarbonyl sugar and a potent precursor to advanced glycation end products (AGEs), which are implicated in various chronic diseases [].
Relevance: While not structurally related to maltitol, 3-DG is relevant to understanding the potential health effects of maltitol as a sweetener. Studies comparing maltitol and sucrose in food models demonstrated that maltitol resulted in lower 3-DG formation, suggesting potential benefits in terms of AGE formation and associated health risks [].
Synthesis Analysis
Maltitol can be synthesized through several methods:
Chemical Hydrogenation: The most common industrial method involves the hydrogenation of maltose using catalysts such as Raney nickel under high pressure. This process typically requires the complete liquefaction of a starch slurry followed by enzymatic hydrolysis to produce maltose, which is then hydrogenated.
Enzymatic Synthesis: Recent advancements have introduced enzymatic methods for maltitol production. For instance, recombinant cyclodextrin glycosyltransferase (CGTase) can be used with β-cyclodextrin and sorbitol as substrates. The reaction conditions are optimized for factors such as temperature, pH, and enzyme concentration to maximize yield.
Process Optimization: Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor product formation during synthesis. These methods help in determining optimal conditions for maximum yield and purity of maltitol.
Molecular Structure Analysis
The molecular structure of maltitol consists of a glucose moiety linked to a sorbitol moiety via a glycosidic bond. Its chemical formula is C12H24O11, with a molecular weight of approximately 344.34 g/mol. The structure can be represented as follows:
Maltitol C12H24O11
The compound exists in a crystalline form and exhibits properties typical of sugar alcohols, including solubility in water and a sweet taste similar to that of sucrose.
Chemical Reactions Analysis
Maltitol undergoes various chemical reactions typical of sugar alcohols:
Mechanism of Action
Maltitol acts primarily as a sweetener by stimulating taste receptors on the tongue similar to sucrose but with a reduced caloric impact. Upon ingestion, it is partially absorbed in the small intestine but does not raise blood glucose levels significantly due to its slower absorption rate compared to regular sugars. This property makes it suitable for diabetic diets.
The metabolic pathway involves minimal conversion into glucose; thus, it contributes fewer calories (approximately 2.1 kcal/g) compared to sucrose (approximately 4 kcal/g). This mechanism allows individuals to enjoy sweetness without significant increases in blood sugar levels.
Physical and Chemical Properties Analysis
Maltitol possesses several notable physical and chemical properties:
Physical State: Crystalline powder
Solubility: Highly soluble in water
Melting Point: Approximately 150 °C
Taste Profile: Sweetness level around 75-90% that of sucrose
Caloric Value: Roughly 2.1 kcal/g
These properties make maltitol an effective substitute for sugar in various applications while maintaining desirable sensory characteristics.
Applications
Maltitol has diverse applications across multiple sectors:
Food Industry: Widely used in sugar-free products such as candies, chocolates, desserts, and baked goods due to its sweetness without the associated calories.
Pharmaceuticals: Employed as an excipient in formulations for tablets and syrups where sweetness is desired without contributing additional calories.
Dental Care Products: Maltitol does not contribute to dental caries, making it suitable for use in chewing gums and oral hygiene products.
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